Differentiation from Flurbiprofen and Other Impurities by Pharmacopeial Designation and Regulatory Context
2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid is specifically designated as 'Flurbiprofen Impurity C' by the European Pharmacopoeia (EP), a formal classification that distinguishes it from flurbiprofen, the active pharmaceutical ingredient (API), and from other specified impurities such as 'Impurity A' or 'Impurity D' [1]. While flurbiprofen is the API, this compound is a controlled process impurity, and its quantification is mandated by regulatory guidelines for the quality control of flurbiprofen drug substances . This differs from flurbiprofen's major metabolite, 4'-hydroxy flurbiprofen, which is a separate and distinct impurity standard [2].
| Evidence Dimension | Regulatory Designation |
|---|---|
| Target Compound Data | Designated as Flurbiprofen EP Impurity C; required for ANDA method validation and QC [1]. |
| Comparator Or Baseline | Flurbiprofen (API): Active pharmaceutical ingredient; 4'-Hydroxy flurbiprofen: A major oxidative metabolite, not designated as Impurity C [2]. |
| Quantified Difference | Not applicable (qualitative distinction based on regulatory status). |
| Conditions | European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for flurbiprofen. |
Why This Matters
This regulatory designation makes this compound a non-substitutable, essential reference material for any analytical or quality control laboratory involved in the manufacture, testing, or regulatory filing of flurbiprofen-containing products.
- [1] European Directorate for the Quality of Medicines & HealthCare (EDQM). Flurbiprofen monograph. European Pharmacopoeia (Ph. Eur.). View Source
- [2] Geisslinger G, et al. Stereospecific analysis of flurbiprofen and its major metabolites in plasma and urine by chiral-phase liquid chromatography. Chromatographia. 2003. View Source
